REACTION_CXSMILES
|
[ClH:1].Cl.C1(NC2C=C(N3CCNCC3)C=CN=2)CCCC1.C1(N[C:27]2[CH:32]=[C:31]([N:33]3[CH2:38][CH2:37][N:36]([C:39]([O:41][C:42]([CH3:45])([CH3:44])[CH3:43])=[O:40])[CH2:35][CH2:34]3)[CH:30]=[CH:29][N:28]=2)CCCC1>C(O)=O.Cl>[C:42]([O:41][C:39]([N:36]1[CH2:37][CH2:38][N:33]([C:31]2[CH:30]=[CH:29][N:28]=[C:27]([Cl:1])[CH:32]=2)[CH2:34][CH2:35]1)=[O:40])([CH3:45])([CH3:44])[CH3:43] |f:0.1.2|
|
Name
|
N-Cyclopentyl-4-piperazin-1-ylpyridin-2-amine dihydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.Cl.C1(CCCC1)NC1=NC=CC(=C1)N1CCNCC1
|
Name
|
tert-butyl 4-[2-(cyclopentylamino)pyridin-4-yl]piperazine-1-carboxylate
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)NC1=NC=CC(=C1)N1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=NC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 mg | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |